
5-(1,3-benzoxazol-2-yl)-2-phenyl-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-benzoxazol-2-yl)-2-phenyl-1H-isoindole-1,3(2H)-dione, also known as BIQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Characterization and Structural Analysis
The structural characterization of related compounds, such as isoindoline-1,3-dione derivatives, has been achieved through advanced spectroscopic methods. For instance, Dioukhane et al. (2021) utilized 1D and 2D NMR spectroscopy to confirm the identity of synthesized compounds, highlighting the importance of these techniques in understanding the molecular structure and interactions within such molecules Dioukhane et al., 2021.
Photophysical Properties and Synthesis
Research by Akshaya et al. (2016) on a novel phthalimide derivative demonstrated the use of solvatochromic shift methods to estimate ground and singlet excited state dipole moments. This study provides insights into the photophysical behavior of such compounds and their potential applications in optoelectronics and sensor development Akshaya et al., 2016.
Antibacterial Activity
The synthesis and evaluation of alkoxy isoindole-1,3-diones and their derivatives for antibacterial properties have been a significant area of research. Ahmed et al. (2006) discussed the chemotherapeutic properties of these compounds against various bacterial strains, indicating their potential as novel antibacterial agents Ahmed et al., 2006.
Computational and Theoretical Studies
Computational approaches have been employed to investigate the structural and mechanistic aspects of reactions involving isoindoline-1,3-dione derivatives. Hoque et al. (2020) used density functional theory (DFT) to explore the coupling reaction mechanism, providing a theoretical foundation for synthesizing such compounds and understanding their chemical reactivity Hoque et al., 2020.
Application in Material Science
The development of new materials with specific photophysical and electrochemical properties is another application area. Cui et al. (2016) synthesized a pentanuclear cluster based on a π-conjugated ligand, demonstrating potential applications in magnetic materials and electronic devices Cui et al., 2016.
特性
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-phenylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O3/c24-20-15-11-10-13(19-22-17-8-4-5-9-18(17)26-19)12-16(15)21(25)23(20)14-6-2-1-3-7-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAKBHCUHNDFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzoxazol-2-yl)-2-phenylisoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5566035.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5566044.png)
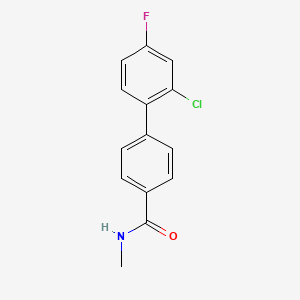
![4-({1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5566053.png)
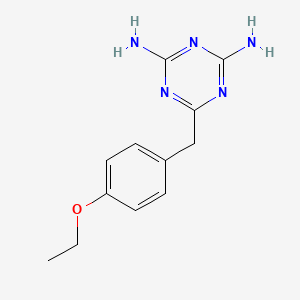
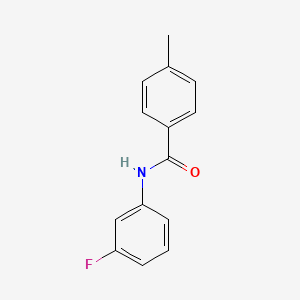
![2-amino-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5566069.png)
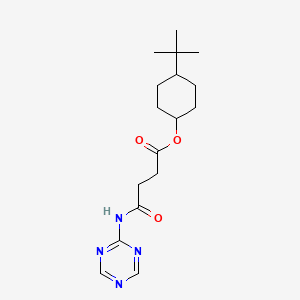
![1-{[(4-methoxyphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5566108.png)


![N-{[(3-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5566126.png)
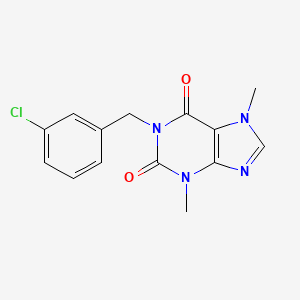
![2-[9-(4-methoxy-3-methylbenzoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5566140.png)